2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
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Overview
Description
2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with three methoxy groups and a thiophene-containing cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Moiety: The cyclopentyl group is synthesized through a series of reactions, often starting with a cyclopentane derivative.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated cyclopentyl derivative.
Attachment of the Benzamide Core: The benzamide core, substituted with methoxy groups, is then attached to the cyclopentyl-thiophene intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzamide: Lacks the thiophene and cyclopentyl moieties, resulting in different biological activity.
N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and specificity.
2,3,4-Trimethoxy-N-(cyclopentylmethyl)benzamide: Lacks the thiophene ring, altering its electronic properties and reactivity.
Uniqueness
2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiophene-containing cyclopentyl moiety. This unique structure imparts specific electronic and steric properties that enhance its potential as a bioactive compound and a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-16-7-6-15(17(24-2)18(16)25-3)19(22)21-13-20(9-4-5-10-20)14-8-11-26-12-14/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJDTAIBFFJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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